- Optical Control of TRPV1 Channels, Angewandte Chemie, 2013, 52(37), 9845-9848

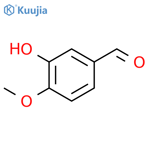

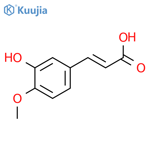

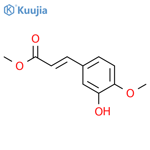

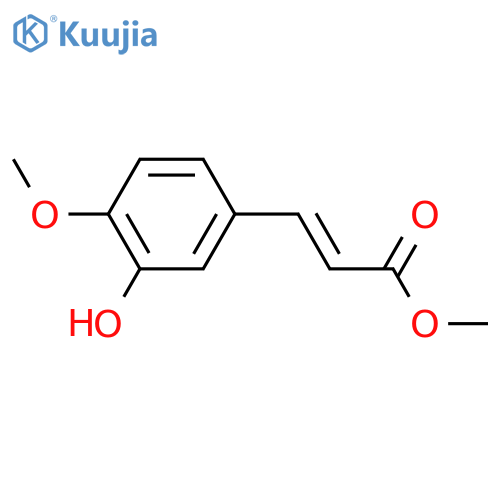

Cas no 97966-29-5 ((2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester)

97966-29-5 structure

상품 이름:(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester

CAS 번호:97966-29-5

MF:C11H12O4

메가와트:208.210583686829

CID:1989986

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester 화학적 및 물리적 성질

이름 및 식별자

-

- Methyl (E)-3'-hydroxy-4'-methoxycinnamate

- 3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid methyl ester

- (2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester

- isoferulic acid methyl ester

- METHYL ISOFERULATE

- FERULIC ACID METHYL ESTER

- 2-Propenoic acid, 3-(3-hydroxy-4-methoxyphenyl)-, methyl ester, (E)- (ZCI)

- Methyl (2E)-3-(3-hydroxy-4-methoxyphenyl)-2-propenoate (ACI)

- Methyl (E)-3′-hydroxy-4′-methoxycinnamate

-

- 인치: 1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+

- InChIKey: JTLOUXXZZFFBBW-GQCTYLIASA-N

- 미소: C(/C1C=CC(OC)=C(O)C=1)=C\C(=O)OC

계산된 속성

- 정밀분자량: 208.07400

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 4

- 중원자 수량: 15

- 회전 가능한 화학 키 수량: 4

실험적 성질

- 색과 성상: Powder

- 밀도: 1.204

- 융해점: 119-120 ºC

- 비등점: 370 ºC

- 플래시 포인트: 145 ºC

- PSA: 55.76000

- LogP: 1.58700

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | H946035-5g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 5g |

$638.00 | 2023-05-18 | ||

| TRC | H946035-25g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 25g |

$2061.00 | 2023-05-18 | ||

| TRC | H946035-10g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 10g |

$1034.00 | 2023-05-18 | ||

| TRC | H946035-1g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 1g |

$173.00 | 2023-05-18 |

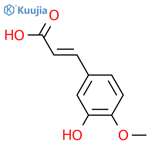

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester 합성 방법

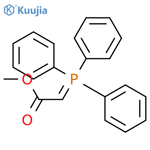

합성회로 1

반응 조건

1.1 Solvents: Dichloromethane ; 16 h, rt; 2 h, rt → reflux

참조

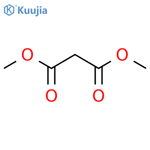

합성회로 2

반응 조건

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 3 h, reflux

참조

- Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease, ChemMedChem, 2020, 15(13), 1187-1199

합성회로 3

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0.5 h, rt; rt → reflux; 2 h, reflux

1.2 Solvents: Dichloromethane ; 1 h, reflux; 3 h, reflux

1.2 Solvents: Dichloromethane ; 1 h, reflux; 3 h, reflux

참조

- Inhibitory effects of substituted cinnamic acid esters on mushroom tyrosinase, Letters in Drug Design & Discovery, 2013, 10(6), 529-534

합성회로 4

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Methanol ; rt; 16 h, reflux

참조

- Cage-confined photocatalysis for wide-scope unusually selective [2 + 2] cycloaddition through visible-light triplet sensitization, Nature Communications, 2020, 11(1),

합성회로 5

반응 조건

1.1 Catalysts: p-Toluenesulfonic acid , Dimethylformamide dimethyl acetal Solvents: Toluene ; 16 h, reflux

참조

- Catalytic enamines from dialkylamide-dialkylacetals, Tetrahedron Letters, 2012, 53(20), 2537-2539

합성회로 6

반응 조건

1.1 Reagents: Boron trifluoride etherate ; 12 h, 0 °C → rt

참조

- Purification and biochemical characterization of feruloyl esterases from Aspergillus terreus MTCC 11096, Biotechnology Progress, 2013, 29(4), 924-932

합성회로 7

반응 조건

1.1 Solvents: Dichloromethane ; 18 h, reflux

참조

- Gram-Scale Enantioselective Formal Synthesis of Morphine through an ortho-para Oxidative Phenolic Coupling Strategy, Angewandte Chemie, 2014, 53(49), 13498-13501

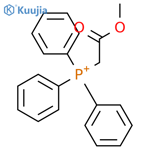

합성회로 8

반응 조건

1.1 Reagents: Triphenylphosphine , Iodine Solvents: Acetonitrile ; 10 min, rt

1.2 Catalysts: Zinc triflate ; 30 min, 60 °C

1.3 Solvents: Acetonitrile ; 3.5 h, 60 °C

1.2 Catalysts: Zinc triflate ; 30 min, 60 °C

1.3 Solvents: Acetonitrile ; 3.5 h, 60 °C

참조

- Zn(OTf)2-Promoted Chemoselective Esterification of Hydroxyl Group Bearing Carboxylic Acids, Journal of Organic Chemistry, 2013, 78(6), 2386-2396

합성회로 9

반응 조건

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 12 h, reflux

참조

- Synthesis and anticancer activities of glycyrrhetinic acid derivatives, Molecules, 2016, 21(2),

합성회로 10

반응 조건

1.1 Catalysts: Sulfuric acid ; 4 h, reflux

참조

- Search for novel histone deacetylase inhibitors. Part II: Design and synthesis of novel isoferulic acid derivatives, Bioorganic & Medicinal Chemistry, 2014, 22(9), 2707-2713

합성회로 11

반응 조건

1.1 Reagents: Sodium acetate Catalysts: Triphenylphosphine (polymer-bounded) Solvents: Methanol ; 10 min, 150 °C

참조

- Microwave and polymer assisted synthesis of a small library of α,β-unsaturated methyl esters via the Wittig reaction, Letters in Organic Chemistry, 2007, 4(6), 384-387

합성회로 12

반응 조건

1.1 Solvents: Benzene

참조

- Syntheses of Certain 3-Aryl-2-propenoates and Evaluation of their Cytotoxicity, Bioorganic & Medicinal Chemistry Letters, 2001, 11(9), 1173-1176

합성회로 13

반응 조건

1.1 Catalysts: Triphenylphosphine Solvents: Dichloromethane ; 10 min, -10 °C; 24 h, rt

참조

- Triphenylphosphine-mediated serendipitous synthesis of alkyl cinnamates through the reaction of 3-hydroxy-4-methoxybenzaldehyde with dialkyl acetylenedicarboxylates, Phosphorus, 2005, 180(9), 2149-2153

합성회로 14

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 2 h, rt

참조

- Design, synthesis and biological evaluation of cinnamic acid derivatives with synergetic neuroprotection and angiogenesis effect, European Journal of Medicinal Chemistry, 2019, 183,

합성회로 15

반응 조건

1.1 3 min

참조

- Convenient microwave assisted synthesis of naturally occurring methyl (E)-cinnamates, Organic Preparations and Procedures International, 2005, 37(3), 286-290

합성회로 16

반응 조건

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 12 h, 70 °C; cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

참조

- Design, synthesis and antitumor evaluation of novel celastrol derivatives, European Journal of Medicinal Chemistry, 2019, 174, 265-276

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Raw materials

- PHOSPHONIUM, (2-METHOXY-2-OXOETHYL)TRIPHENYL-

- Isoferulic acid

- 3-Hydroxy-4-methoxycinnamic Acid

- Isovanillin

- 1,4-dimethyl but-2-ynedioate

- Dimethyl malonate

- (Carbomethoxymethylene)triphenylphosphorane

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Preparation Products

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester 관련 문헌

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378

97966-29-5 ((2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester) 관련 제품

- 608127-89-5((3S)-1-2-(2,3-Dihydro-5-benzofuranyl)ethyl-α,α-diphenyl-3-pyrrolidineacetonitrile Hydrobromide)

- 1160253-33-7(6-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride)

- 942005-49-4(N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide)

- 2021249-06-7(2-ethyl-4,4-difluorobutane-1-sulfonyl chloride)

- 1272755-68-6((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid hydrate)

- 286470-90-4(1-(cyclohex-3-en-1-yl)cyclopropan-1-ol)

- 1461868-87-0(1-phenyl-5-propyl-1H-pyrazol-4-amine)

- 1806423-59-5(3,5-Bis(trifluoromethyl)pyridine-4-carbonyl chloride)

- 1213405-32-3((3S)-3-amino-3-(2-methoxy-5-methylphenyl)propan-1-ol)

- 2090609-90-6(4-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine)

추천 공급업체

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

골드 회원

중국 공급자

시약

Taizhou Jiayin Chemical Co., Ltd

골드 회원

중국 공급자

대량

Shanghai Jinhuan Chemical CO., LTD.

골드 회원

중국 공급자

대량

Enjia Trading Co., Ltd

골드 회원

중국 공급자

대량

Suzhou Senfeida Chemical Co., Ltd

골드 회원

중국 공급자

대량